2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
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Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate is a complex organic compound that features a benzodioxin ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with nitro-substituted triazole derivatives. The reaction is often carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) in the presence of a base like lithium hydride (LiH) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzodioxin or triazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of substituted benzodioxin-triazole compounds .
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and enzyme inhibitor.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Studied for potential therapeutic applications in Alzheimer’s disease.
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate is unique due to its combination of a benzodioxin ring with a nitro-substituted triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-1-oxidotriazol-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O5/c15-12-6-10(14(16)17)11-13(12)7-1-2-8-9(5-7)19-4-3-18-8/h1-2,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUASNGQLUSEHBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3N=C(C=[N+]3[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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